(s)-3-(3-Fluorophenyl)-beta-alaninol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of 4-Fluorophenylacetic acid , which is used as an intermediate in the production of fluorinated anesthetics .
Synthesis Analysis
Potassium alkyltrifluoroborates can be synthesized through an operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions . This provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .Chemical Reactions Analysis
Arylthiolate anions can form electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .Scientific Research Applications
Enzymatic Analysis and Method Development
- A semiautomated fluorometric method for the analysis of dopa (3-(3,4-dihydroxyphenyl)-L-alanine) using ferricyanide as an oxidant was developed, indicating the importance of similar fluorophenyl compounds in analytical chemistry for detecting and measuring biologically relevant molecules (Spiegel & Tonchen, 1970).
Molecular Synthesis and Chemical Properties
- Research on GPIIb/IIIa integrin antagonists highlighted the development of potent and orally active fibrinogen receptor antagonists incorporating trisubstituted beta-amino acid residues, showcasing the utility of fluorophenyl and beta-alanine derivatives in medicinal chemistry (Hayashi et al., 1998).
Diagnostic and Therapeutic Applications
- A study on the synthesis of water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles, aimed to address formulation and bioavailability issues, demonstrates the relevance of incorporating amino acids and fluorophenyl groups in drug development (Hutchinson et al., 2002).
Biochemical Studies and Mechanistic Insights
- The synthesis of fluorescent D-amino acids for probing peptidoglycan synthesis and bacterial growth in situ indicates the broader applicability of fluorophenyl derivatives in microbiology and antibiotic research (Kuru et al., 2014).
Properties
IUPAC Name |
(2S)-3-amino-2-(3-fluorophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c10-9-3-1-2-7(4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZDPUDOKIUNU-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@@H](CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.